molecular formula C17H16N2 B3070683 4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline CAS No. 1005086-69-0

4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B3070683
CAS RN: 1005086-69-0
M. Wt: 248.32 g/mol
InChI Key: XHRJZONPWDDNHS-UHFFFAOYSA-N
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Description

4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline (4-PCTQ) is a cyclopentaquinoline derivative that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and pharmacology. 4-PCTQ is a highly versatile and reactive compound, which has been used in a variety of organic synthesis reactions and in the development of new drugs.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Ozonides : 4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline derivatives are synthesized through acid-catalyzed cyclocondensation and ozonolysis, leading to stable ozonides with specific configurations. This synthesis process is vital in producing compounds with potential applications in various chemical industries (Tolstikov et al., 2014).

Crystallography and Molecular Structure

  • Formation of Polymorphic Solvates : The compound forms polymorphic solvates with pyridine, differing in hydrogen bond interactions. This property is essential for understanding the compound's structural characteristics and potential applications in material science (Singh & Baruah, 2009).

Biomedical Research

  • Cytotoxicity against Cancer Cell Lines : Certain derivatives of 4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline have shown in vitro cytotoxicity against various human cancer cell lines. This indicates potential for developing anticancer drugs (Lee et al., 2001).

Pharmacology and Drug Design

  • Neurotropic Activity : Some synthesized derivatives exhibit neurotropic activities, including analgesic properties and effects on locomotor and exploratory activity. These findings are significant for developing new neurological drugs (Krainova et al., 2009).

Antibacterial Applications

  • Antibacterial Properties : Novel series of derivatives have been found to possess significant antibacterial activities against various bacterial strains. This highlights the compound's potential use in creating new antibacterial agents (Joshi et al., 2011).

Chemical Sensing and Detection

  • Selective Zn2+ Sensing : A fluorescent sensor based on a derivative of the compound shows superior detection of Zn2+ ions, indicating applications in chemical sensing and environmental monitoring (Akula et al., 2014).

Future Directions

For more detailed information, refer to relevant scientific papers and databases .

properties

IUPAC Name

4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-2-9-16-14(6-1)13-7-3-8-15(13)17(19-16)12-5-4-10-18-11-12/h1-7,9-11,13,15,17,19H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRJZONPWDDNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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